N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-20(18-10-3-6-14-23-18)24-16-8-1-2-9-17(16)25-21(27)22(12-4-5-13-22)19-11-7-15-28-19/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYYZIWQLTDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide (CAS Number: 1207049-22-6) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may confer various biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O2S, with a molecular weight of 391.49 g/mol. The structure includes a thiophene ring, a cyclopentanecarboxamide moiety, and a picolinamide group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.49 g/mol |
| CAS Number | 1207049-22-6 |
Antinociceptive Properties
Research indicates that compounds similar to this compound exhibit antinociceptive effects through interactions with opioid receptors. These interactions modulate pain pathways, potentially offering therapeutic benefits in pain management. The mechanism involves binding to mu, delta, and kappa opioid receptors, thereby inhibiting pain signal transmission .
Antimicrobial Activity
Thiophene-based compounds have been recognized for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that derivatives of thiophene can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer lines, including breast and colon cancer cells .
Study on Antinociceptive Effects
A study conducted on rat models evaluated the antinociceptive effects of this compound. The results indicated a significant reduction in pain response when administered at varying doses, suggesting dose-dependent efficacy.
Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed using B16F10 melanoma cells. The compound was tested at concentrations ranging from 0 to 10 µM over 48 hours. Results showed a notable decrease in cell viability at higher concentrations, with an IC50 value indicating potent anticancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Comparison with Similar Compounds
Observations :
- Thiophene-containing analogs exhibit higher yields (e.g., 90% for the ethyl-thiophene derivative) compared to purely alkyl/aryl substituents (75% for phenylpropyl), suggesting electron-rich thiophene may stabilize intermediates .
Spectroscopic and Analytical Comparisons
NMR Data
- N-(2-(Thiophen-2-yl)ethyl)picolinamide :
- Target Compound :
- Expected downfield shifts for cyclopentane carbons (δ 25–35) and thiophene-linked carbonyl (δ 170–175), with possible splitting due to restricted rotation of the cyclopentane ring.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide, and how can reaction yields be optimized?
- Methodology : Use multi-step synthesis involving cyclopentane carboxamide functionalization, thiophen-2-yl coupling via Suzuki-Miyaura cross-coupling, and amide bond formation with picolinamide. Key steps:
- Yield Optimization : Monitor intermediates via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of thiophen-2-ylboronic acid) and reaction time (12–24 hours) to minimize byproducts. Low yields (e.g., 17% in similar syntheses) may require microwave-assisted or flow-chemistry approaches .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- HRMS : Confirm molecular ion peak ([M+H]+) with <1 ppm error (e.g., 417.1015 observed vs. 417.1016 calculated) .
- NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), cyclopentane carboxamide (δ 1.5–2.5 ppm), and picolinamide aromatic protons (δ 7.5–8.5 ppm).
- IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights exist for the cycloaddition or functionalization of the thiophene moiety in related compounds?
- Cycloaddition Chemistry : Thiophene derivatives undergo [3+2] cycloaddition with electron-deficient alkenes (e.g., maleimides) in the presence of MnO₂, yielding fused heterocycles. Regioselectivity is influenced by steric effects at the cyclopentane ring .
- Stereochemical Considerations : Use DFT calculations to predict transition states and regioselectivity. Experimental validation via X-ray crystallography is critical for confirming stereochemistry .
Q. How can conflicting biological activity data for thiophene-picolinamide hybrids be resolved?
- Case Study : In one study, thiophene-containing analogs showed inconsistent kinase inhibition (IC₅₀ ranging from 0.1–10 µM).
- Resolution Strategies :
Q. What computational approaches are suitable for predicting the target interactions of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues forming hydrogen bonds with the picolinamide group.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM-PBSA .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
